Val-Gln

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

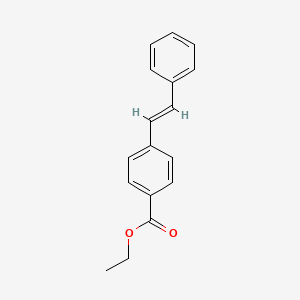

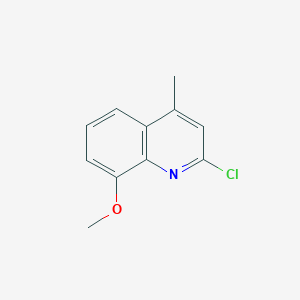

Val-Gln is a dipeptide formed from L-valine and L-glutamine residues. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Genetic Polymorphisms and Cancer Susceptibility

Associations between XPC Polymorphisms and Cancer Risk Research has found significant associations between various polymorphisms in the DNA nuclear excision repair gene xeroderma pigmentosum complementation group C (XPC), including Lys(939)Gln and Ala(499)Val, and the risk of cancers. A meta-analysis indicated increased overall cancer risk for variant homozygotes of these polymorphisms. Specifically, the variant (939)Gln homozygous genotype was identified as a risk factor for lung cancer, whereas the (499)Val variant homozygous genotype posed a risk factor for bladder cancer. This study suggests that XPC polymorphisms, including those involving Val and Gln amino acids, contribute to susceptibility to various cancers, warranting further research in this area (Li et al., 2008).

Volcanic Activity Communication

Revising New Zealand’s Volcanic Alert Level System In the realm of geoscience, the Volcanic Alert Level (VAL) system plays a crucial role in communicating complex volcanic information to stakeholders, including emergency managers and the public. An exploratory review of New Zealand's VAL system highlighted the need for communication tools that effectively meet the requirements of various end-users. The revision of the VAL system was based on robust qualitative ethnographic methodology, involving semi-structured interviews of scientists and VAL end-users. The research underscores the significance of using social science methodologies in developing or revising warning systems for natural hazards (Potter et al., 2014).

Amino Acid Role in Cellular Physiology

Glutamine as an Apoptotic Modulator Glutamine (GLN), an amino acid, has garnered attention for its potential therapeutic adjuvant roles in critical illness and improving postoperative outcomes. Studies have shifted focus from its anabolic roles to its impact on cellular survival and gene expression under GLN deprivation. Limited extracellular GLN supplies have been found to modulate stress and apoptotic responses, impacting stress-related gene expression and modulating receptor-mediated apoptosis. This research provides insights into GLN-dependent survival signaling, paving the way for further studies in GLN "nutritional pharmacology" (Fuchs & Bode, 2006).

Propiedades

Nombre del producto |

Val-Gln |

|---|---|

Fórmula molecular |

C10H19N3O4 |

Peso molecular |

245.28 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1 |

Clave InChI |

XXDVDTMEVBYRPK-XPUUQOCRSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |

Secuencia |

VQ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)

![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)